

# A Comprehensive Technical Guide to 1-Nitroadamantane: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: 1-Nitroadamantane

Cat. No.: B116539

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## Abstract

This technical guide provides an in-depth examination of **1-nitroadamantane** (CAS RN: 7575-82-8), a pivotal derivative of the adamantane scaffold. We will explore its unique three-dimensional structure, detailed physicochemical properties, and characteristic spectroscopic signatures. The guide offers a causal analysis of its synthesis and reactivity, presenting field-proven experimental protocols. Furthermore, it highlights the compound's critical role as a synthetic intermediate in the development of pharmacologically active agents and its emerging applications in materials science. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of **1-nitroadamantane**'s chemical behavior and utility.

## The Adamantane Scaffold: A Foundation of Stability and Lipophilicity

The adamantane molecule (tricyclo[3.3.1.1<sup>37</sup>]decane) is the smallest unit cage of the diamond crystal lattice, lending it exceptional rigidity and thermal stability. Its unique structural properties—a perfectly symmetric, strain-free, and highly lipophilic cage—have established it as a privileged scaffold in medicinal chemistry.<sup>[1][2]</sup> The introduction of an adamantane moiety into a drug candidate can significantly enhance its pharmacokinetic profile by increasing lipophilicity, which can improve membrane permeability, and by providing metabolic stability, as

the cage is resistant to enzymatic degradation.[1][3] This "lipophilic bullet" has been successfully incorporated into numerous FDA-approved drugs, including the antiviral amantadine and the Alzheimer's treatment memantine, underscoring the scaffold's therapeutic importance.[1][2] **1-Nitroadamantane** serves as a primary gateway to these and other functionalized adamantane derivatives.

## 1-Nitroadamantane: Core Molecular Structure and Physicochemical Properties

**1-Nitroadamantane** is a derivative where a nitro group ( $-\text{NO}_2$ ) replaces a hydrogen atom at one of the four equivalent tertiary (bridgehead) carbon atoms of the adamantane cage.[4] This substitution reduces the molecule's symmetry from the high  $T_d$  point group of adamantane to  $C_{3v}$ , yet it retains the fundamental rigidity of the core structure. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity at the C1 position.

Caption: Molecular structure of **1-Nitroadamantane**.

The key physicochemical properties of **1-nitroadamantane** are summarized below. It is noteworthy that literature values for melting and boiling points show some variance, which may be attributable to differences in purity or measurement conditions.

Property	Value	Reference(s)
CAS Number	7575-82-8	[5]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO <sub>2</sub>	[4][5]
Molecular Weight	181.23 g/mol	[5][6]
Appearance	Colorless to light yellow crystalline solid	[4]
Melting Point	85-159 °C (range reported)	[4][5]
Boiling Point	~277-313 °C at 760 Torr	[4][5]
Density	~1.19 g/cm <sup>3</sup>	[5]
Solubility	Insoluble in water; Sparingly soluble in methanol, slightly soluble in chloroform, and soluble in other organic solvents.	[4][5]
Storage	Store at -20°C under an inert atmosphere.	[5]

## Spectroscopic and Analytical Characterization

Full structural elucidation of **1-nitroadamantane** relies on a combination of standard spectroscopic techniques. The high symmetry of the adamantane core simplifies the spectra, making interpretation relatively straightforward.

Technique	Expected Characteristics
$^1\text{H}$ -NMR	Due to the $\text{C}_{3v}$ symmetry, three distinct signals are expected for the 15 protons of the adamantane cage. The signals for the protons on the carbons adjacent to the nitro-substituted carbon will be shifted downfield. The integration ratio would be 6:3:6.
$^{13}\text{C}$ -NMR	Four signals are expected: one for the quaternary carbon bearing the nitro group ( $\text{C}-\text{NO}_2$ , significantly downfield), one for the three equivalent tertiary carbons ( $\text{CH}$ ), one for the three equivalent secondary carbons ( $\text{CH}_2$ ) adjacent to the $\text{C}-\text{NO}_2$ group, and one for the remaining three equivalent secondary carbons ( $\text{CH}_2$ ). <sup>[7]</sup>
IR Spectroscopy	Strong, characteristic absorption bands for the nitro group are expected at approximately $1540\text{--}1560\text{ cm}^{-1}$ (asymmetric stretch) and $1370\text{--}1390\text{ cm}^{-1}$ (symmetric stretch). Additional peaks in the $2850\text{--}2950\text{ cm}^{-1}$ region correspond to C-H stretching of the alkane cage. <sup>[8]</sup>
Mass Spectrometry	The mass spectrum should show a molecular ion peak ( $\text{M}^+$ ) at $m/z = 181$ . A prominent fragment would correspond to the loss of the nitro group ( $\text{M} - 46$ ), resulting in the stable adamantyl cation at $m/z = 135$ . <sup>[9]</sup>

## Synthesis and Reactivity

### Synthesis of 1-Nitroadamantane

The most direct and common method for preparing **1-nitroadamantane** is through the electrophilic nitration of adamantane at a bridgehead position.<sup>[4]</sup> The tertiary C-H bonds of adamantane are more susceptible to substitution than the secondary ones.

Caption: General workflow for the synthesis of **1-Nitroadamantane**.

#### Exemplary Experimental Protocol: Microwave-Assisted Nitration of Adamantane

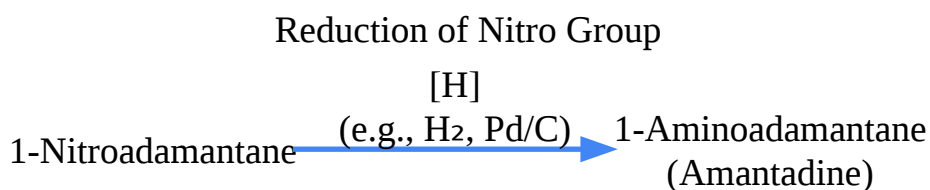
This protocol is adapted from established literature procedures and utilizes microwave irradiation to enhance reaction rate and control.<sup>[10]</sup> The causality for using microwave heating lies in its ability to provide rapid and uniform heating to the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating.

- Materials:
  - Adamantane (C<sub>10</sub>H<sub>16</sub>, 6.84 g, 0.05 mol)
  - Fuming Nitric Acid (HNO<sub>3</sub>, 21 mL, ~0.5 mol)
  - Acetonitrile (CH<sub>3</sub>CN, 29 mL, ~0.5 mol)
  - Deionized water (ice-cold)
  - Microwave reactor with temperature and power control
  - Round-bottom flask, magnetic stirrer, ice-water bath, filtration apparatus (Büchner funnel)
- Procedure:
  - Reagent Addition (Caution): In a microwave-safe round-bottom flask, slowly and carefully add adamantane (6.84 g) to fuming nitric acid (21 mL) over a period of 20 minutes with continuous stirring. The reaction is exothermic; maintain control over the addition rate.
  - Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes.
  - Solvent Addition: Add acetonitrile (29 mL) to the mixture.
  - Microwave Irradiation: Secure the flask in the microwave reactor. Irradiate the mixture at 40°C (using approximately 50 W power) for 3 hours.<sup>[10]</sup> Monitoring the reaction progress by TLC or GC-MS is recommended.
  - Quenching: After the reaction is complete, cool the flask thoroughly in an ice-water bath.

- **Precipitation:** Slowly pour the cold reaction mixture into 370 mL of ice water with vigorous stirring. A solid precipitate of **1-nitroadamantane** will form. Continue stirring in the ice bath (0-5°C) for 30 minutes to ensure complete precipitation.
- **Isolation and Purification:** Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to light-yellow crystalline solid.
- **Characterization:** Confirm the identity and purity of the product using the analytical methods described in Section 3 (NMR, IR, MS, and melting point). The expected yield is approximately 87%.<sup>[10]</sup>

## Key Reactivity: Reduction to 1-Aminoadamantane

The most significant reaction of **1-nitroadamantane** in drug development is its reduction to 1-aminoadamantane (amantadine), the precursor to numerous pharmaceuticals. This transformation is typically achieved using standard reducing agents, such as catalytic hydrogenation (e.g., H<sub>2</sub> over Pd/C) or metal-acid systems.<sup>[11]</sup>



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Caption: Key reaction of **1-Nitroadamantane** to form 1-Aminoadamantane.

## Applications in Medicinal Chemistry and Materials Science

The primary value of **1-nitroadamantane** lies in its role as a versatile synthetic intermediate.

- **Pharmaceutical Synthesis:** It is a cornerstone in the synthesis of adamantane-based drugs. Its reduction product, 1-aminoadamantane, is the active pharmaceutical ingredient (API)

amantadine and a key building block for memantine, rimantadine, and others.[1][12] The synthesis of the DPP-4 inhibitor vildagliptin also relies on an amino-hydroxy adamantane scaffold, which can be derived from nitrated precursors.[13][14]

- **Direct Biological Activity:** **1-Nitroadamantane** itself has been reported to possess biological activity, including antiviral properties and the ability to inhibit lymphocyte proliferation, suggesting potential applications as an immunosuppressive agent.[5]
- **Materials Science:** The rigid adamantane cage can be incorporated into polymers to enhance thermal stability and mechanical properties.[15] While less common than other derivatives, **1-nitroadamantane** can serve as a precursor for creating functionalized monomers.
- **Energetic Materials:** Due to its nitro group and carbon-rich cage, it has been explored as a component in explosives and propellants.[4]

## Safety and Handling

As a nitroalkane, **1-nitroadamantane** requires careful handling. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.

- **Physical Hazards:** The compound is a flammable solid.[4] Finely divided dust can form explosive mixtures with air.[4][16] Avoid sources of ignition and electrostatic discharge.
- **Health Hazards:** May be harmful if inhaled, swallowed, or in contact with skin.[17] It is irritating to the eyes, skin, and respiratory system.[18]
- **Personal Protective Equipment (PPE):**
  - **Engineering Controls:** Use only in a well-ventilated area, preferably a chemical fume hood. [16][18]
  - **Eye/Face Protection:** Wear chemical safety goggles or a face shield.[18]
  - **Skin Protection:** Wear impervious gloves (e.g., nitrile) and a lab coat.[18][19]
  - **Respiratory Protection:** Not typically required with adequate ventilation, but an approved particulate respirator should be used if dust is generated.[18]

- Storage and Disposal:
  - Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[\[5\]](#)[\[19\]](#)
  - Dispose of waste material in accordance with local, state, and federal regulations.[\[19\]](#)

## Conclusion

**1-Nitroadamantane** is more than a simple functionalized hydrocarbon; it is a key enabling molecule in modern drug discovery. Its unique combination of a rigid, lipophilic core and a versatile nitro functional group provides chemists with a reliable starting point for constructing complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the research and development of next-generation therapeutics and advanced materials.

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